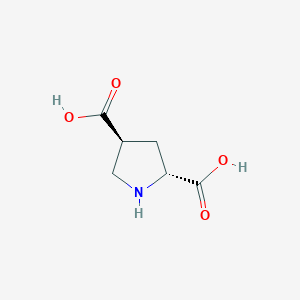

(2R,4S)-pyrrolidine-2,4-dicarboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

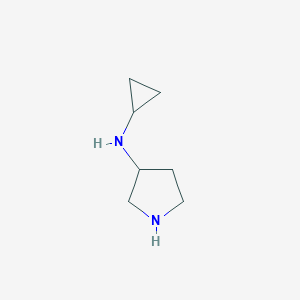

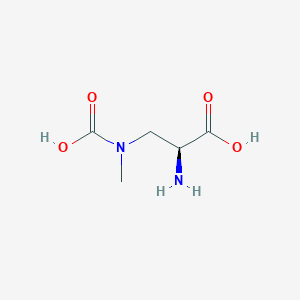

(2R,4S)-pyrrolidine-2,4-dicarboxylic acid is a cyclic amino acid that is commonly referred to as proline. It is a non-essential amino acid that is found in many proteins and is essential for the proper functioning of the body. Proline is synthesized in the body from glutamate and is involved in the synthesis of collagen, which is an essential component of connective tissue.

Wirkmechanismus

(2R,4S)-pyrrolidine-2,4-dicarboxylic acid acts as a structural component in proteins. It is involved in the formation of the tertiary and quaternary structures of proteins. Proline is unique among the amino acids because it has a cyclic structure. This cyclic structure allows proline to adopt a restricted conformation, which can affect the overall structure of the protein.

Biochemische Und Physiologische Effekte

(2R,4S)-pyrrolidine-2,4-dicarboxylic acid has several biochemical and physiological effects. It is involved in the synthesis of collagen, which is essential for the proper functioning of connective tissue. Proline is also involved in the formation of other proteins, such as elastin and keratin. Research has shown that proline can affect the conformation of proteins, which can lead to changes in their function. Proline has also been shown to have antioxidant properties and can protect cells from oxidative stress.

Vorteile Und Einschränkungen Für Laborexperimente

(2R,4S)-pyrrolidine-2,4-dicarboxylic acid is a commonly used amino acid in laboratory experiments. It is readily available and relatively inexpensive. Proline is also stable under a wide range of conditions, which makes it suitable for many experiments. However, proline has some limitations. It is not very soluble in water, which can make it difficult to work with in aqueous solutions. Proline can also be difficult to purify, which can lead to impurities in the final product.

Zukünftige Richtungen

There are several future directions for research on (2R,4S)-pyrrolidine-2,4-dicarboxylic acid. One area of research is the role of proline in disease. Proline has been implicated in several diseases, including cancer and Alzheimer's disease. Research is ongoing to determine the specific mechanisms by which proline contributes to these diseases. Another area of research is the development of new methods for synthesizing proline. New methods could improve the yield and purity of the final product, making it easier to work with in the laboratory. Finally, research is ongoing to determine the specific effects of proline on protein structure and function. Understanding these effects could lead to the development of new drugs and therapies for a wide range of diseases.

Synthesemethoden

(2R,4S)-pyrrolidine-2,4-dicarboxylic acid can be synthesized in the laboratory by the reduction of pyrrolidone-2,4-dicarboxylic acid with sodium borohydride. The resulting product is then purified by column chromatography. Another method of synthesis involves the use of L-proline as a starting material. L-proline is oxidized with potassium permanganate to produce (2R,4S)-pyrrolidine-2,4-dicarboxylic acid.

Wissenschaftliche Forschungsanwendungen

(2R,4S)-pyrrolidine-2,4-dicarboxylic acid has been extensively studied for its role in protein structure and function. It is an important component of collagen, which is the most abundant protein in the human body. Proline is also involved in the folding and stability of proteins. Research has shown that proline can affect the conformation of proteins, which can lead to changes in their function.

Eigenschaften

CAS-Nummer |

130830-77-2 |

|---|---|

Produktname |

(2R,4S)-pyrrolidine-2,4-dicarboxylic acid |

Molekularformel |

C6H9NO4 |

Molekulargewicht |

159.14 g/mol |

IUPAC-Name |

(2R,4S)-pyrrolidine-2,4-dicarboxylic acid |

InChI |

InChI=1S/C6H9NO4/c8-5(9)3-1-4(6(10)11)7-2-3/h3-4,7H,1-2H2,(H,8,9)(H,10,11)/t3-,4+/m0/s1 |

InChI-Schlüssel |

NRSBQSJHFYZIPH-IUYQGCFVSA-N |

Isomerische SMILES |

C1[C@@H](CN[C@H]1C(=O)O)C(=O)O |

SMILES |

C1C(CNC1C(=O)O)C(=O)O |

Kanonische SMILES |

C1C(CNC1C(=O)O)C(=O)O |

Piktogramme |

Irritant |

Synonyme |

1-pyrrolidine-2,4-dicarboxylic acid 1-trans-pyrrolidine-2,4-dicarboxylic acid 2,4-pyrrolidine dicarboxylate L-pyrrolidine-2,4-dicarboxylic acid L-trans-2,4-pyrrolidine dicarboxylate L-trans-pyrrolidine-2,4-dicarboxylic acid PDC-2,4 pyrrolidine-2,4-dicarboxylate pyrrolidine-2,4-dicarboxylic acid pyrrolidine-2,4-dicarboxylic acid, (2R-cis)-isomer pyrrolidine-2,4-dicarboxylic acid, (2R-trans)-isomer pyrrolidine-2,4-dicarboxylic acid, (2S-cis)-isomer pyrrolidine-2,4-dicarboxylic acid, (2S-trans)-isome |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(2R)-2,3-bis(4-pyren-4-ylbutanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B164209.png)

![1-Methoxy-6,6,9-trimethyl-3-pentylbenzo[c]chromene](/img/structure/B164210.png)